![molecular formula C24H20N2O5 B11007742 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11007742.png)
2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a hydroxyphenyl group, and an isoquinoline carboxamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions
Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride (AlCl₃).
Formation of Carboxamide: The final step involves the formation of the carboxamide linkage by reacting the intermediate with 2-hydroxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties, given the presence of bioactive functional groups.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the isoquinoline moiety might engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the hydroxyphenyl group, potentially altering its biological activity.
N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the dimethoxyphenyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
The presence of both the dimethoxyphenyl and hydroxyphenyl groups in 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide makes it unique. This combination allows for diverse chemical reactions and potential interactions with biological targets, enhancing its utility in various research and industrial applications.
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule notable for its potential biological activities. This compound features a dihydroisoquinoline core with a carboxamide group and substitutions that enhance its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : Approximately 416.4 g/mol
The structural features of this compound include:
- A dihydroisoquinoline core.
- Substituents: 2,5-dimethoxyphenyl and 2-hydroxyphenyl groups.
These functional groups are pivotal for the compound's interaction with various biological targets, enhancing binding through hydrogen bonds and hydrophobic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties. It has been evaluated using assays such as:
- CUPRAC (cupric acid-reducing antioxidant capacity) : Demonstrated strong free radical scavenging abilities .
Enzyme Inhibition
The compound has also been tested for its enzyme inhibitory effects:
- Cholinesterases : Inhibition studies indicate potential applications in treating neurodegenerative diseases.
- Tyrosinase : Inhibition may suggest applications in skin whitening and anti-aging products.
- Amylase and Glucosidase : These inhibitory effects are relevant for managing diabetes by regulating blood sugar levels .
Anticancer Activity
In vitro studies have revealed promising anticancer effects against various cancer cell lines, including:
- Pancreatic Cancer (PANC-1) : The compound exhibited strong anticancer activity with apoptotic signaling pathways confirmed through molecular modeling and bioinformatics tools .
Interaction Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific enzymes or receptors. The presence of both hydroxy and methoxy groups enhances the binding interactions, which is critical for its biological efficacy.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural similarities and differences with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(2,5-Dimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide | Lacks the hydroxyphenyl group | Potentially altered biological activity |
N-(2-Hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Lacks the dimethoxyphenyl group | Different chemical reactivity profile |
3-Hydroxy-N-(4-methoxyphenyl)-1-benzofuran-6-carboxamide | Contains a benzofuran core | Different pharmacological properties |
This table illustrates how the combination of dimethoxy and hydroxyphenyl groups in our compound enhances its chemical versatility and bioactivity compared to similar compounds.
Case Studies
Recent studies underscore the importance of this compound in various therapeutic contexts:
- Antioxidant Properties : A study demonstrated significant antioxidant activity through multiple assays, indicating potential protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Research highlighted the inhibition of glucosidase as a mechanism for blood sugar regulation, relevant for diabetes management.
- Anticancer Effects : Investigations into pancreatic cancer cell lines showed that the compound induces apoptosis, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(2-hydroxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O5/c1-30-15-11-12-22(31-2)20(13-15)26-14-18(16-7-3-4-8-17(16)24(26)29)23(28)25-19-9-5-6-10-21(19)27/h3-14,27H,1-2H3,(H,25,28) |
InChI Key |
VGQQGVSLTLCNMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.